molecular formula C19H25N3O3 B5682552 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide

1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide

カタログ番号 B5682552
分子量: 343.4 g/mol
InChIキー: UJNYTJWBTLQJSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide, also known as ALKS 5461, is a novel antidepressant drug candidate that has been under investigation for the past few years. It is a combination of buprenorphine, a partial mu-opioid receptor agonist, and samidorphan, a mu-opioid receptor antagonist. ALKS 5461 has shown promising results in preclinical and clinical studies for the treatment of major depressive disorder.

作用機序

The mechanism of action of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 is not fully understood. It is believed to work by modulating the activity of the endogenous opioid system in the brain. Buprenorphine, the partial mu-opioid receptor agonist, activates the mu-opioid receptor, while samidorphan, the mu-opioid receptor antagonist, blocks the receptor. This combination is thought to result in a net decrease in mu-opioid receptor activity, which may help to reduce depressive symptoms.
Biochemical and physiological effects:
1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in regulating mood. 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 has also been shown to reduce the levels of cortisol, a hormone associated with stress, in patients with major depressive disorder.

実験室実験の利点と制限

One advantage of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 is that it has shown efficacy in patients who have not responded to other antidepressant treatments. This makes it a promising candidate for the treatment of treatment-resistant depression. However, there are also limitations to the use of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 in lab experiments. The drug is a combination of two compounds, which makes it more difficult to study the individual effects of each compound. Additionally, the mechanism of action of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 is not fully understood, which makes it challenging to design experiments to investigate its effects.

将来の方向性

There are several future directions for research on 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461. One area of focus is to further investigate the mechanism of action of the drug. This could involve studying the effects of buprenorphine and samidorphan separately to better understand how they work together to reduce depressive symptoms. Another area of research is to investigate the potential use of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 in the treatment of other psychiatric disorders, such as anxiety and substance use disorders. Finally, there is a need for more long-term studies to assess the safety and efficacy of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 over extended periods of time.

合成法

The synthesis of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 involves the reaction of buprenorphine and samidorphan in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified using chromatography to obtain the final product. The synthesis method has been optimized to improve the yield and purity of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461.

科学的研究の応用

1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 has been studied extensively for its antidepressant effects in preclinical and clinical studies. The drug has shown efficacy in reducing depressive symptoms in patients with major depressive disorder who have not responded to other antidepressant treatments. 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 has also been investigated for its potential use in the treatment of other psychiatric disorders such as anxiety and substance use disorders.

特性

IUPAC Name

1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(23)22-9-3-4-15(12-22)19(24)20-8-7-14-11-21-18-6-5-16(25-2)10-17(14)18/h5-6,10-11,15,21H,3-4,7-9,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYTJWBTLQJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。